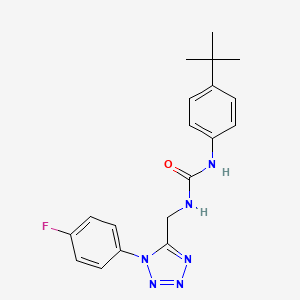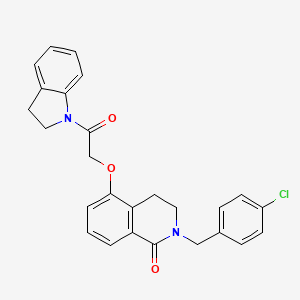![molecular formula C14H15NO3 B2946587 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2192395-81-4](/img/structure/B2946587.png)
1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one, also known as MDPV, is a psychoactive drug that belongs to the class of cathinones. It is a synthetic compound that has gained popularity in recent years due to its potent effects on the central nervous system. MDPV is a highly addictive drug and has been associated with several cases of overdose and death. However, despite its potential dangers, MDPV has been a subject of scientific research due to its unique properties and potential therapeutic applications.
Mécanisme D'action
Pyrrolidine Ring
The pyrrolidine ring is a common feature in many biologically active compounds. It’s a versatile scaffold that can be used to obtain compounds for the treatment of various diseases . Pyrrolidine derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Benzodioxol Group
The benzodioxol group is a structural feature found in many bioactive compounds. Compounds containing this group have shown a wide range of biological activities, including anticancer properties .
Indole Derivatives
Indole derivatives have diverse biological activities and have been explored for their therapeutic potential. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one has several advantages for use in laboratory experiments. It is a potent stimulant that can be used to study the effects of neurotransmitter reuptake inhibition on the central nervous system. It can also be used to study the potential therapeutic applications of cathinones. However, the use of this compound in laboratory experiments is limited due to its potential toxicity and addictive properties. Strict safety protocols must be followed to ensure the safety of researchers and laboratory personnel.
Orientations Futures
There are several future directions for research on 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one. One area of research is the potential therapeutic applications of this compound in the treatment of psychiatric disorders. Another area of research is the development of safer and more effective cathinones that can be used in the treatment of neurological disorders. Additionally, research is needed to determine the long-term effects of this compound on the brain and the potential for addiction and abuse. Further studies are also needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained popularity in recent years due to its potent effects on the central nervous system. It has been a subject of scientific research due to its unique properties and potential therapeutic applications. However, despite its potential benefits, this compound is a highly addictive drug that has been associated with several cases of overdose and death. Further research is needed to determine the safety and efficacy of this compound in humans and to develop safer and more effective cathinones for use in the treatment of neurological disorders.
Méthodes De Synthèse
1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one is synthesized from piperonal, which is obtained from the essential oil of sassafras. The synthesis involves several steps, including the reduction of piperonal to 3,4-methylenedioxyphenyl-2-propanone (MDP2P) and subsequent reaction with pyrrolidine and acetic anhydride to form this compound. The synthesis of this compound is a complex process that requires a high level of expertise and specialized equipment.
Applications De Recherche Scientifique
1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one has been a subject of scientific research due to its potential therapeutic applications. It has been found to exhibit potent antidepressant and anxiolytic effects in animal models. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. However, further research is needed to determine the safety and efficacy of this compound in humans.
Propriétés
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-14(16)15-7-3-4-11(15)10-5-6-12-13(8-10)18-9-17-12/h2,5-6,8,11H,1,3-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWGUZNSBCSWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

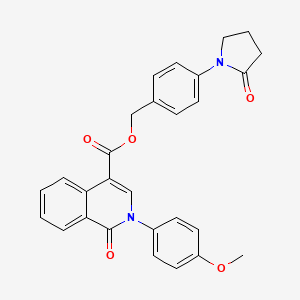

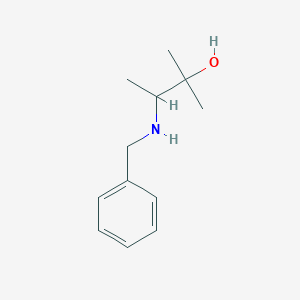
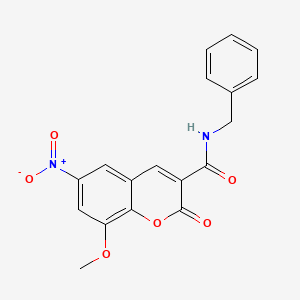
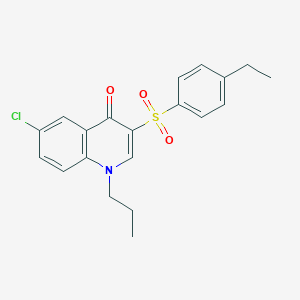
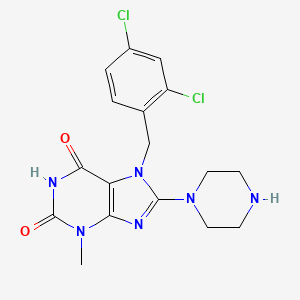
![N-(4-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2946518.png)
![N-[2-[2-[2-(Dimethylamino)-2-oxoethyl]anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2946519.png)
![Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2946520.png)
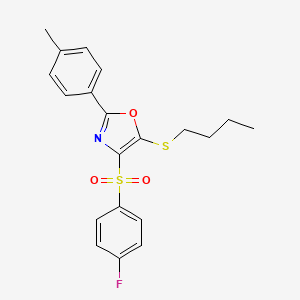
![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2946523.png)
![[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl](morpholino)methanone](/img/structure/B2946525.png)
